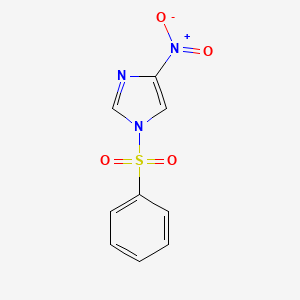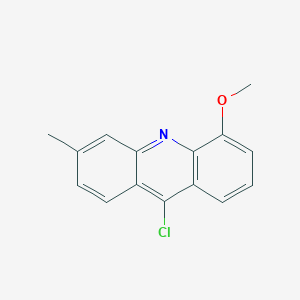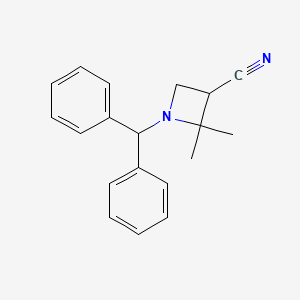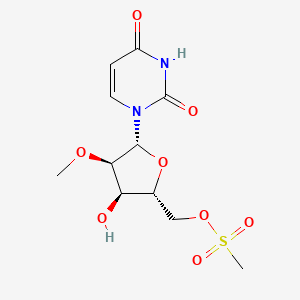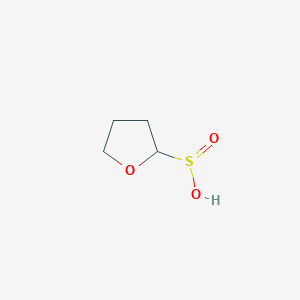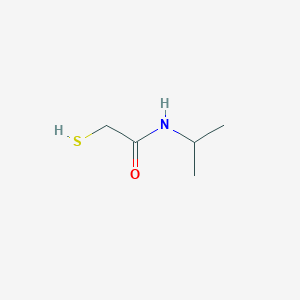![molecular formula C17H15NO3S B12935368 Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- CAS No. 54466-91-0](/img/no-structure.png)
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-, often involves cyclization reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the corresponding indole derivative . This method typically provides a yield of 40-50%.
Industrial Production Methods
Industrial production of indole derivatives may involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . These reactions are sustainable and comply with green chemistry criteria, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its aromatic nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions often involve specific solvents and temperatures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various substituted indoles .
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- has numerous scientific research applications:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for therapeutic applications, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-3-indoleacetic acid: Known for its role in various biological activities.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar properties.
Uniqueness
Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- stands out due to its unique thio-substitution, which may enhance its biological activity and specificity compared to other indole derivatives .
Eigenschaften
| 54466-91-0 | |
Molekularformel |
C17H15NO3S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C17H15NO3S/c1-21-12-7-8-14-13(9-12)17(22-10-15(19)20)16(18-14)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
JEHWTWGUKIEJIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=C2SCC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


